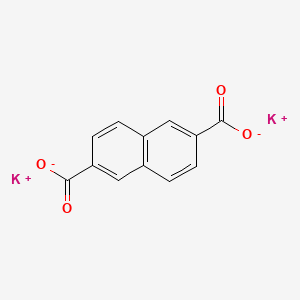

Dipotassium naphthalene-2,6-dicarboxylate

Description

Properties

IUPAC Name |

dipotassium;naphthalene-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4.2K/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;;/h1-6H,(H,13,14)(H,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYXDWGFSMUTBJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561583 | |

| Record name | Dipotassium naphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2666-06-0 | |

| Record name | Dipotassium naphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Dipotassium Naphthalene-2,6-Dicarboxylate (K2-NDC)

Executive Summary

Dipotassium naphthalene-2,6-dicarboxylate (K2-NDC) is the critical intermediate salt in the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDA), a monomer historically valued for high-performance polyesters (PEN). However, in the context of modern drug development, K2-NDC has transcended its polymer roots. It is now a primary ligand source for constructing robust Metal-Organic Frameworks (MOFs)—specifically Zirconium (Zr) and Iron (Fe) based systems—used in targeted drug delivery and controlled release formulations.

This guide outlines the physicochemical profile of K2-NDC, details the thermodynamics of its synthesis via the Henkel rearrangement, and provides actionable protocols for its use in synthesizing bio-compatible MOF scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

K2-NDC is the dipotassium salt of the 2,6-isomer of naphthalenedicarboxylic acid.[1] Its high thermal stability and specific solubility profile are dictated by the ionic interaction between the bulky naphthalene dianion and the potassium cations.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 2666-06-0 |

| Molecular Formula | C₁₂H₆K₂O₄ |

| Molecular Weight | 292.37 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water; sparingly soluble in ethanol/organic solvents. |

| Melting Point | > 300°C (Decomposes) |

| Acidity (pKa) | ~3.5 (for the conjugate acid, 1st dissociation) |

Synthesis: The Henkel Rearrangement (Raecke Process)[6]

The synthesis of the 2,6-isomer is thermodynamically controlled. Unlike kinetic sulfonation or oxidation which yield mixed isomers (often 1,4- or 1,8-), the Henkel reaction utilizes the reversibility of the carboxylation reaction at high temperatures to migrate carboxyl groups to the most thermodynamically stable positions (2,6-).

Mechanistic Insight

The reaction involves the thermal disproportionation of potassium naphthoates or the isomerization of dipotassium 1,8-naphthalenedicarboxylate. Potassium is the required cation; sodium salts often decompose or yield the 2,3-isomer due to different coordination geometries and lattice energies.

Key Parameters:

-

Temperature: 350–450°C[1]

-

Pressure: 50–80 atm (CO₂ atmosphere)

-

Catalyst: Cadmium iodide (CdI₂) or Zinc compounds (ZnCl₂, ZnI₂) often with Cesium promoters.

Reaction Pathway Diagram

Figure 1: The Henkel rearrangement pathway converting mixed naphthoates to the thermodynamically stable 2,6-dipotassium salt.

Applications in Drug Development: MOF Scaffolds

While K2-NDC is not an API (Active Pharmaceutical Ingredient), it is a critical linker precursor for drug delivery systems. The naphthalene moiety provides a rigid, hydrophobic backbone that enhances the hydrolytic stability of MOFs compared to benzene-based analogs (like terephthalic acid).

Bio-Compatible MOFs (Fe-NDC and Zr-NDC)

Researchers utilize K2-NDC to synthesize Iron (III) and Zirconium (IV) based MOFs. These porous materials are capable of encapsulating drugs (e.g., doxorubicin, 5-fluorouracil) within their pores.

-

Stability: The hydrophobic naphthalene ring shields the metal-oxo clusters from water, preventing premature degradation in physiological fluids.

-

Mechanism: Nanocarriers utilize the Enhanced Permeability and Retention (EPR) effect to accumulate in tumor tissues.

MOF Synthesis Workflow

Figure 2: Workflow for converting K2-NDC into a drug-loaded Metal-Organic Framework.

Experimental Protocols

Protocol A: Laboratory Synthesis of K2-NDC via Disproportionation

Note: High-pressure reactions require rated autoclaves and safety shields.

-

Preparation: Charge a high-pressure autoclave with Potassium 2-naphthoate (100 g) and Cadmium Iodide (4 g, catalyst).

-

Inerting: Purge the vessel three times with N₂ to remove oxygen.

-

Pressurization: Introduce CO₂ to a pressure of 50 atm.

-

Reaction: Heat the vessel to 400°C . The pressure will rise significantly (monitor to ensure it stays within vessel rating, typically reaching ~80-100 atm). Maintain for 2–4 hours.

-

Extraction: Dissolve the solid residue in hot water (500 mL). The K2-NDC is highly water-soluble. Filter off any insoluble char or catalyst residues.

-

Purification: The filtrate contains K2-NDC. To isolate the pure salt, evaporate water or precipitate by adding excess ethanol (antisolvent).

Protocol B: Conversion to 2,6-NDA (Acid Form)

-

Dissolution: Dissolve crude K2-NDC (10 g) in deionized water (100 mL).

-

Filtration: Filter through a 0.45 µm membrane to remove particulates.

-

Acidification: Slowly add 1M H₂SO₄ or HCl while stirring until pH < 2.

-

Precipitation: 2,6-NDA will precipitate immediately as a white solid (it is sparingly soluble in water).

-

Isolation: Filter the solid, wash with water (3 x 50 mL) to remove potassium salts, and dry at 100°C.

Analytical Characterization

To validate the identity of K2-NDC, the following signals should be observed. Note that NMR is typically run in D₂O for the salt or DMSO-d6 for the acid.

-

¹H NMR (D₂O, 400 MHz):

-

δ 8.45 (s, 2H, H-1,5 positions)

-

δ 7.95 (d, 2H, H-4,8 positions)

-

δ 7.80 (d, 2H, H-3,7 positions)

-

Note: The symmetry of the 2,6-isomer results in a simplified splitting pattern compared to 1,x-isomers.

-

-

IR Spectroscopy (KBr Pellet):

-

Strong carboxylate stretch (COO⁻) at ~1550–1600 cm⁻¹ (asymmetric) and ~1350–1400 cm⁻¹ (symmetric).

-

Absence of the broad O-H stretch of the free carboxylic acid (unless protonated).

-

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: K2-NDC is a fine powder. Use a dust mask and safety goggles.

-

Catalyst Toxicity: If synthesized via the Cd-catalyzed route, be extremely cautious of Cadmium residues. For pharmaceutical applications, Zn-catalyzed routes or rigorous purification (ICP-MS validation) are mandatory to meet ICH Q3D elemental impurity guidelines.

References

-

Henkel Reaction Mechanism: Raecke, B. (1958). Syntheses of aromatic dicarboxylic acids via the rearrangement of carboxylates. Angewandte Chemie, 70(1), 1-5. Link

-

MOF Synthesis (Fe-NDC): Horcajada, P., et al. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging. Nature Materials, 9, 172-178. Link

-

Solubility & Properties: NIST Chemistry WebBook, SRD 69. Naphthalene-2,6-dicarboxylic acid.[3][4][5][6][7] Link

-

Process Chemistry: U.S. Patent 2,823,231. Process for the production of salts of terephthalic acid and 2,6-naphthalene dicarboxylic acid. Link

-

Zr-NDC Stability: Zhang, Y., et al. (2015). A series of highly stable isoreticular zirconium metalloporphyrin frameworks. Chemical Science, 6, 3209-3214. Link

Sources

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. Method of manufacturing alkali metal salt of 2,3,6,7-naphthalenetetracarboxylic acid | TREA [trea.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Fabrication of Co3O4 from Cobalt/2,6-Napthalenedicarboxylic Acid Metal-Organic Framework as Electrode for Supercapacitor Application | MDPI [mdpi.com]

- 5. Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermally stable metal–organic framework based iron 2,6-naphthalenedicarboxylic catalyst (Fe-NDC) for syngas conversion to olefin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Dipotassium Naphthalene-2,6-Dicarboxylate (K2-NDC)

Executive Summary

Dipotassium naphthalene-2,6-dicarboxylate (K2-NDC) is the dipotassium salt of 2,6-naphthalene dicarboxylic acid (2,6-NDA).[1] While often overshadowed by its protonated acid form—the precursor to the high-performance polymer Polyethylene Naphthalate (PEN)—the dipotassium salt represents a critical chemical junction.

For the industrial chemist , K2-NDC is the thermodynamically stable intermediate in the Henkel (Raecke) rearrangement process, allowing the isolation of the highly symmetric 2,6-isomer from mixed naphthoic feedstocks. For the research scientist and drug developer , K2-NDC is a water-soluble ligand source essential for synthesizing "Green" Metal-Organic Frameworks (MOFs) used in drug delivery and gas separation, avoiding the harsh organic solvents required when using the insoluble acid form.

This guide details the physicochemical properties, synthesis logic, and application protocols for K2-NDC, bridging the gap between polymer chemistry and advanced porous materials.

Physicochemical Profile

The utility of K2-NDC stems from the stark contrast in solubility between the salt and its parent acid. While 2,6-NDA is notoriously insoluble in most solvents (requiring high boiling points or derivatization), K2-NDC is highly water-soluble, enabling aqueous-phase chemistry.

Table 1: Core Properties of this compound

| Property | Value / Characteristic | Relevance |

| Formula | K₂C₁₂H₆O₄ | Stoichiometry for coordination chemistry. |

| Molecular Weight | 292.37 g/mol | Calculation basis for MOF synthesis. |

| Solubility (Water) | High (> 100 g/L at 25°C) | Enables aqueous "Green Synthesis" of MOFs. |

| Solubility (Ethanol) | Low / Insoluble | Used as an antisolvent for purification. |

| Crystal Structure | Monoclinic / Triclinic hydrates | Hygroscopic; often exists as a hydrate (xH₂O). |

| Thermal Stability | Stable > 300°C (Salt) | Superior to aliphatic carboxylates; decomposes to K₂CO₃. |

| pKa (of acid) | pKa₁ ≈ 3.5, pKa₂ ≈ 4.8 | Salt provides a buffered pH ~7-8 in solution. |

| UV-Vis Absorption | λmax ≈ 230-300 nm | Naphthalene core fluorescence (useful for imaging). |

Synthesis & Mechanistic Logic

The production of high-purity K2-NDC is not merely a neutralization reaction; it is often the result of a thermodynamic rearrangement known as the Henkel Reaction (or Raecke process).

The Henkel Rearrangement (Industrial Route)

In industrial settings, random isomers of potassium naphthalene dicarboxylates (e.g., 1,8- or 1,2-isomers) are heated under high pressure of CO₂. The potassium ions facilitate a decarboxylation-recarboxylation mechanism that migrates the carboxyl groups to the thermodynamically favored 2,6-positions (furthest apart, minimizing steric repulsion).

Laboratory Synthesis (Neutralization)

For research applications requiring high purity starting from 2,6-NDA, a direct neutralization in water followed by antisolvent precipitation is preferred to remove trace isomers.

Visualization: The Isomerization Workflow

The following diagram illustrates the pathway from generic naphthalene derivatives to the specific 2,6-salt.

Figure 1: The Henkel rearrangement shifts carboxyl groups to the stable 2,6-position, yielding K2-NDC.[1]

Applications in Research & Drug Development[2]

Metal-Organic Frameworks (MOFs)

K2-NDC is the preferred precursor for synthesizing MOFs when using water or polar solvents.

-

Mechanism: The K⁺ ions are easily displaced by transition metals (Zn²⁺, Zr⁴⁺, Fe³⁺) in solution.

-

Advantage: Using the acid (2,6-NDA) requires harsh solvents like DMF (dimethylformamide). Using K2-NDC allows for hydrothermal synthesis , which is greener and safer for biomedical applications.

-

Drug Delivery: MOFs built from NDC (e.g., Fe-NDC) are studied as drug carriers.[2] The large pore size (due to the naphthalene spacer) accommodates bulky drug molecules, while the naphthalene core's fluorescence allows for theranostic tracking (simultaneous therapy and imaging).

Polymerization Precursor

While PEN is made from the ester or acid, the salt is critical for purifying the monomer. K2-NDC can be purified by recrystallization from water (unlike the acid), ensuring the removal of monofunctional impurities that would terminate polymer chains.

Experimental Protocols

Protocol A: Synthesis of High-Purity K2-NDC (Lab Scale)

Objective: Convert commercial 2,6-NDA (often 98% pure) into analytical grade K2-NDC for MOF synthesis.

Materials:

-

Potassium Hydroxide (KOH), 1M aqueous solution

-

Ethanol (Antisolvent)

-

Deionized Water

Step-by-Step:

-

Slurry Preparation: Suspend 10.8 g (50 mmol) of 2,6-NDA in 50 mL of deionized water. The acid will not dissolve.

-

Titration: Slowly add 100 mL of 1M KOH (100 mmol) under vigorous stirring. Monitor pH.

-

Critical Insight: Stop exactly when the solution turns clear and pH reaches ~7.5-8.0. Excess KOH will contaminate the final crystal with potassium oxide/hydroxide species.

-

-

Filtration: Filter the resulting clear solution through a 0.22 µm membrane to remove any insoluble particulate matter (dust or non-acid impurities).

-

Precipitation: Slowly pour the aqueous filtrate into 300 mL of ice-cold ethanol while stirring. K2-NDC is insoluble in ethanol and will precipitate as a white solid.

-

Isolation: Vacuum filter the white precipitate. Wash with cold ethanol (2 x 50 mL).

-

Drying: Dry in a vacuum oven at 80°C for 12 hours. Note: The product is hygroscopic; store in a desiccator.

Protocol B: Hydrothermal Synthesis of Ni-NDC Nanosheets

Application: Electrochemical catalyst or template for drug loading.

Materials:

Step-by-Step:

-

Dissolution: Dissolve 1 mmol of K2-NDC in 15 mL water. Dissolve 1 mmol of Ni(NO₃)₂·6H₂O in 15 mL water.

-

Mixing: Add the metal solution to the ligand solution dropwise. A slight turbidity may appear.

-

Reaction: Transfer to a 50 mL Teflon-lined autoclave. Seal and heat at 160°C for 24 hours.

-

Workup: Cool to room temperature naturally. Centrifuge the green precipitate.

-

Washing: Wash with water (3x) and ethanol (3x) to remove residual potassium nitrate (KNO₃) byproduct.

-

Activation: Dry at 60°C.

Visualization: Aqueous MOF Assembly

The following diagram details the self-assembly logic using the salt precursor.

Figure 2: Aqueous synthesis pathway utilizing K2-NDC solubility.

Safety & Handling

-

Hazards: K2-NDC is generally considered low toxicity but is an irritant to eyes and respiratory tracts (dust).

-

Incompatibility: Strong acids (will precipitate insoluble 2,6-NDA immediately) and strong oxidizers.

-

Storage: Highly hygroscopic. Must be stored in airtight containers.

References

-

Henkel Rearrangement Mechanism: Raecke, B. (1958). "Preparation of Adipic and Sebacic Acids." Angewandte Chemie. (Seminal work on carboxylate rearrangement).

-

MOF Synthesis & Applications: Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999).[2] "Design and synthesis of an exceptionally stable and highly porous metal-organic framework." Nature.Link (Foundational MOF chemistry).

-

Synthesis of 2,6-NDA: U.S. Patent 2,823,231 (1958). "Process for the production of naphthalene-2,6-dicarboxylic acid."Link (Describes the potassium salt isomerization).

-

Solubility & Properties: PubChem Database. "this compound."Link

-

Drug Delivery using Naphthalene-based MOFs: Horcajada, P., et al. (2010). "Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging." Nature Materials.Link (Contextualizes the use of biocompatible carboxylate linkers).

Sources

- 1. This compound | C12H6K2O4 | CID 14550005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. mdpi.com [mdpi.com]

- 5. CN103965039A - Method for synthesizing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Dipotassium Naphthalene-2,6-dicarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Importance of Naphthalene Dicarboxylates

Naphthalene-2,6-dicarboxylic acid (2,6-NDA) stands as a cornerstone monomer in the field of advanced materials. It is the precursor to high-performance polymers such as polyethylene naphthalate (PEN), which boasts superior thermal and mechanical properties.[1] The synthesis of its corresponding salts, particularly dipotassium naphthalene-2,6-dicarboxylate, is a critical step in various purification schemes and serves as a versatile intermediate for further chemical transformations.

This guide provides an in-depth, scientifically grounded protocol for the synthesis of this compound from its parent diacid. Moving beyond a mere list of steps, we will explore the causal chemistry, validate the protocol's integrity, and provide a framework for the robust characterization of the final product.

The Core Chemistry: An Acid-Base Neutralization

The conversion of 2,6-naphthalenedicarboxylic acid to its dipotassium salt is a classic acid-base neutralization reaction. The two carboxylic acid functional groups on the naphthalene ring are acidic and will readily donate their protons to a strong base.

Mechanism: In this synthesis, potassium hydroxide (KOH), a strong base, provides hydroxide ions (OH⁻) that act as proton acceptors. Each molecule of 2,6-NDA requires two equivalents of KOH for complete neutralization, forming the dipotassium salt and two molecules of water.

The overall reaction is as follows:

C₁₀H₆(COOH)₂ + 2 KOH → C₁₀H₆(COOK)₂ + 2 H₂O

This transformation is thermodynamically favorable and proceeds rapidly upon mixing the reactants. The primary challenge lies not in driving the reaction but in the strategic isolation and purification of the desired salt.

Caption: Acid-base neutralization of 2,6-NDA with KOH.

Field-Proven Experimental Protocol

This protocol is designed for self-validation, incorporating steps that ensure high purity and yield. The core principle involves leveraging the differential solubility of the starting material and the resulting salt. 2,6-NDA has low solubility in water, which increases significantly upon deprotonation to the salt form.[2] The subsequent addition of a less polar solvent, methanol, forces the highly polar salt to precipitate.[3]

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 2,6-Naphthalenedicarboxylic Acid | >98% Purity | Starting Material |

| Potassium Hydroxide (KOH) | ACS Grade, ≥85% pellets | Base for Neutralization |

| Deionized Water | High Purity | Primary Solvent |

| Methanol (MeOH) | ACS Grade | Anti-solvent for Precipitation |

| Magnetic Stirrer with Hotplate | Standard Laboratory Grade | Heating and Homogenization |

| Beakers/Erlenmeyer Flasks | Appropriate Volumes | Reaction and Solution Vessels |

| Büchner Funnel & Filter Flask | Standard Laboratory Grade | Product Filtration |

| Vacuum Oven | Standard Laboratory Grade | Product Drying |

Step-by-Step Methodology

-

Preparation of KOH Solution: In a well-ventilated fume hood, carefully prepare a solution of potassium hydroxide in deionized water. Causality: Using a pre-dissolved solution of the base allows for controlled, homogenous addition to the reaction mixture, preventing localized high concentrations and ensuring a smooth reaction.

-

Dissolution of 2,6-NDA: In a separate beaker, create a slurry of 2,6-naphthalenedicarboxylic acid in deionized water. Begin stirring and gently heat the mixture (e.g., to 60-70°C) to aid in dissolution.[3] Causality: While 2,6-NDA is sparingly soluble in cold water, its solubility increases with temperature.[2] The goal is to create a well-dispersed suspension for efficient reaction.

-

Neutralization: Slowly add the stoichiometric amount (2.0 equivalents) of the prepared KOH solution to the stirring 2,6-NDA slurry. A noticeable change should occur as the insoluble acid reacts to form the more soluble dipotassium salt, resulting in a clearer solution.

-

Precipitation of the Salt: Once the neutralization is complete and the solution is homogenous, remove it from the heat and allow it to cool to room temperature. With vigorous stirring, add a significant volume of methanol (e.g., 4-5 times the volume of water used) to the solution.[3] Causality: this compound is highly polar and soluble in water but has very low solubility in methanol. The addition of methanol as an anti-solvent drastically reduces the salt's solubility, causing it to precipitate out of the solution as a solid.

-

Isolation and Washing: Cool the mixture in an ice bath (0–5°C) to maximize precipitation.[3] Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold methanol to remove any residual impurities.[3] Causality: Washing with cold methanol ensures that impurities are removed without re-dissolving a significant amount of the product.

-

Drying: Dry the purified this compound in a vacuum oven at an elevated temperature (e.g., 150°C) until a constant weight is achieved.[3] This removes residual water and methanol.

Caption: Workflow for the synthesis of dipotassium salt.

Product Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and analytical techniques provides a comprehensive validation.

| Technique | Purpose | Expected Observations |

| FT-IR Spectroscopy | Functional Group Analysis | Disappearance of the broad O-H stretch (from COOH) around 2500-3300 cm⁻¹. A shift in the C=O stretching frequency from the carboxylic acid (~1680 cm⁻¹) to the carboxylate (~1550-1610 cm⁻¹). |

| ¹H NMR Spectroscopy | Structural Confirmation | Disappearance of the acidic proton signal (typically >10 ppm).[4] The aromatic proton signals will remain, potentially with slight shifts due to the change in electronic environment. |

| Elemental Analysis | Stoichiometric Verification | The experimentally determined percentages of Carbon, Hydrogen, and Potassium should align with the calculated theoretical values for C₁₀H₆K₂O₄. |

| Powder X-Ray Diffraction (PXRD) | Crystalline Structure | The diffraction pattern should be sharp and match known patterns for the crystalline salt, confirming phase purity.[5] |

Safety and Handling: A Mandate for Prudence

Professional laboratory practice requires a thorough understanding of the hazards associated with all reagents.

-

2,6-Naphthalenedicarboxylic Acid: May cause skin, eye, and respiratory tract irritation.[6][7] Avoid inhalation of dust.

-

Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin burns and eye damage.[8] Harmful if swallowed.[9]

Mandatory Personal Protective Equipment (PPE):

-

Chemical safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A laboratory coat.

All operations, especially the handling of solid KOH and its solutions, must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][10]

References

- Organic Syntheses Procedure: 2,6-naphthalenedicarboxylic acid.

- PubChem: 2,6-Naphthalenedicarboxylic acid.

- Cole-Parmer: Material Safety Data Sheet - 2,6-Naphthalenedicarboxylic acid.

- ResearchGate: a) FT‐IR spectra for naphthalene‐2,6‐dicarboxylic acid (H2NDCA) (gray)...

- Eastern Mediterranean University: Functional Naphthalene Diimides: Synthesis, Characteriz

- Sigma-Aldrich: SAFETY D

- INEOS Group: SAFETY D

- Fisher Scientific: SAFETY DATA SHEET - Potassium Hydroxide Solution.

- Chemwatch: SAFETY D

- Wikipedia: 2,6-Naphthalenedicarboxylic acid.

- Solubility of Things: Naphthalene-2,6-dicarboxylic acid.

Sources

- 1. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. i-rep.emu.edu.tr [i-rep.emu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Naphthalenedicarboxylic acid | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. ineos.com [ineos.com]

- 9. chemsupply.com.au [chemsupply.com.au]

- 10. fishersci.com [fishersci.com]

"Dipotassium naphthalene-2,6-dicarboxylate" molecular structure and analysis

Structural Analysis, Synthesis Protocols, and MOF Precursor Utility in Drug Delivery Systems[1]

Executive Summary

Dipotassium naphthalene-2,6-dicarboxylate (K2-NDC) is the dipotassium salt of 2,6-naphthalenedicarboxylic acid (2,6-NDA).[1] While historically utilized in high-performance polyester synthesis (e.g., PEN), K2-NDC has emerged as a critical precursor in the "Green Synthesis" of Metal-Organic Frameworks (MOFs) for drug delivery.

Unlike its protonated parent (2,6-NDA), which suffers from poor solubility in eco-friendly solvents, K2-NDC offers high water solubility. This property allows for the aqueous-phase self-assembly of biocompatible MOFs (such as Fe-NDC/MIL-142), eliminating the need for toxic solvents like DMF in the synthesis of drug carriers. This guide details the molecular architecture, a self-validating synthesis protocol, and the mechanistic role of K2-NDC in generating porous nanocarriers.

Molecular Architecture & Physicochemical Profile[1][3][4][5]

The utility of K2-NDC stems from its rigid naphthalene core, which provides mechanical stability, and its ionic carboxylate termini, which facilitate rapid coordination with metal nodes (e.g., Fe³⁺, Zr⁴⁺, Y³⁺).

2.1 Structural Logic

The molecule exhibits

Figure 1: Modular breakdown of K2-NDC. The hydrophobic core provides structural rigidity, while the ionic termini drive aqueous solubility and metal coordination.

2.2 Comparative Physicochemical Data

The transition from acid to salt fundamentally alters the processing window.

| Property | 2,6-NDA (Acid Precursor) | K2-NDC (Target Salt) | Relevance to Protocol |

| Formula | C₁₂H₈O₄ | C₁₂H₆K₂O₄ | Stoichiometry calculation |

| MW | 216.19 g/mol | 292.37 g/mol | Yield determination |

| Solubility (Water) | Insoluble (< 0.1 g/L) | Highly Soluble (> 100 g/L) | Self-Validating Indicator |

| pH (1% aq) | ~3.5 (Suspension) | ~8.5 - 9.0 | Reaction completion check |

| Thermal Stability | Sublimes > 300°C | Stable > 400°C (Ionic) | MOF activation tolerance |

Synthesis & Purification Protocol: The "Neutralization Pathway"

Objective: Synthesize high-purity K2-NDC from 2,6-NDA for use as a MOF linker. Principle: Acid-base neutralization. Self-Validating Mechanism: The reaction is heterogeneous-to-homogeneous. The disappearance of the white 2,6-NDA solid indicates reaction completion.

3.1 Reagents

-

Precursor: 2,6-Naphthalenedicarboxylic acid (98%+ purity).

-

Base: Potassium Hydroxide (KOH), 1M aqueous solution.

-

Solvent: Deionized Water (Type I).

-

Precipitant: Cold Methanol (HPLC Grade).

3.2 Step-by-Step Methodology

-

Stoichiometric Suspension:

-

In a round-bottom flask, suspend 10.0 g (46.2 mmol) of 2,6-NDA in 100 mL of deionized water.

-

Observation: The mixture will be a cloudy, white suspension. The acid will not dissolve.

-

-

Controlled Neutralization (The Critical Step):

-

Add KOH solution slowly. Required amount: ~92.5 mmol (2.0 equivalents).

-

Target pH: 8.5 – 9.0.[2]

-

Heat: Warm the solution to 50°C to accelerate dissolution.

-

Self-Validation Check: The endpoint is reached when the solution turns completely clear and colorless . If turbidity remains, check pH. If pH < 8, add small aliquots of KOH. If pH > 9 and turbidity persists, filter to remove impurities (unreacted isomers).

-

-

Isolation via Solvent Crash-Out:

-

Concentrate the aqueous solution to ~30 mL using a rotary evaporator (50°C, reduced pressure).

-

Pour the concentrate slowly into 300 mL of ice-cold methanol with vigorous stirring. K2-NDC is insoluble in methanol and will precipitate immediately as a white crystalline solid.

-

-

Purification & Drying:

-

Filter the solid (Buchner funnel).

-

Wash with cold methanol (2 x 50 mL) to remove excess KOH and water.

-

Dry in a vacuum oven at 80°C for 6 hours.

-

Figure 2: Self-validating synthesis workflow. The visual transition from cloudy to clear is the primary process control.

Advanced Application: MOF Synthesis for Drug Delivery[5][7][8]

For drug development professionals, K2-NDC is not just a salt; it is a solubility-enabling linker precursor .

4.1 The Challenge

Standard MOF synthesis uses H2-NDA (the acid) dissolved in DMF or DEF (toxic, high boiling point). Removing these solvents from the pores is difficult and poses toxicity risks for drug delivery applications.

4.2 The K2-NDC Solution (Green Synthesis)

By using K2-NDC, researchers can perform Salt-Metathesis MOF Synthesis in water.

-

Reaction:

-

Mechanism: The strong ionic drive of K+ and Cl- formation drives the assembly of the coordinate bond between Fe³⁺ and the NDC carboxylate.

-

Drug Loading: The resulting MOF (e.g., MIL-142 series) has hydrophobic pores (due to the naphthalene walls) suitable for encapsulating hydrophobic drugs like Doxorubicin or 5-Fluorouracil , while the outer surface remains compatible with biological fluids.

Figure 3: Green synthesis pathway for MOF nanocarriers using K2-NDC, eliminating toxic organic solvents.

Analytical Characterization

To ensure the integrity of the K2-NDC prior to MOF synthesis, the following analytical signatures must be verified.

5.1 Proton NMR (¹H-NMR) in D₂O

Due to the

-

Solvent: Deuterium Oxide (D₂O).

-

Spectrum:

-

δ ~8.4 ppm (Singlet, 2H): Protons at positions 1 and 5. These are deshielded by the adjacent carboxylate groups and do not have ortho-neighbors for strong coupling.

-

δ ~8.0 ppm (Doublet, 2H): Protons at positions 4 and 8.

-

δ ~7.9 ppm (Doublet, 2H): Protons at positions 3 and 7.

-

Note: The exact shift varies with concentration, but the pattern (1 Singlet, 2 Doublets) is diagnostic.

-

5.2 Infrared Spectroscopy (FT-IR)

-

Absence of COOH: The broad O-H stretch of the carboxylic acid (2500–3300 cm⁻¹) must be absent .

-

Carboxylate Bands: Look for strong asymmetric (

) and symmetric (- : ~1540–1560 cm⁻¹

- : ~1350–1400 cm⁻¹

References

-

Organic Syntheses. (1960).[3] 2,6-Naphthalenedicarboxylic acid.[1][4][5][2][6][3][7][8][9] Coll. Vol. 40, p.71.

-

Teijin Limited. (2002). Process for producing 2,6-naphthalenedicarboxylic acid. US Patent 6,448,436.

-

Férey, G., et al. (2005). A Chromium Terephthalate-Based Solid with Unusually Large Pore Volumes and Surface Area. Science, 309(5743), 2040-2042. (Foundational reference for carboxylate MOF chemistry).

-

Ibrahim, A., et al. (2018). Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier. Journal of Nanoscience and Nanotechnology.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14550005, this compound.

Sources

- 1. This compound | C12H6K2O4 | CID 14550005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. 2,6-NAPHTHALENEDICARBOXYLIC ACID(1141-38-4) 1H NMR [m.chemicalbook.com]

- 5. Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Naphthalenedicarboxylic acid | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Deep Dive: Electrochemical Behavior of Dipotassium Naphthalene-2,6-Dicarboxylate (K2NDC)

From Organic Anode Mechanisms to Redox-Active Scaffold Insights

Executive Technical Synthesis

Dipotassium naphthalene-2,6-dicarboxylate (K2NDC) represents a critical intersection between sustainable energy storage and organic redox chemistry. As a conjugated dicarboxylate salt, it functions as a high-performance organic anode material for Potassium-Ion Batteries (KIBs), distinguished by its ability to reversibly store potassium ions through a two-electron redox mechanism at low potentials (~0.55 V vs. K⁺/K).

For drug development professionals and organic chemists , K2NDC serves as a paradigmatic model of stable, reversible organic redox systems. Its naphthalene core, rigidified by carboxylate groups, offers insights into designing redox-responsive drug delivery vehicles (e.g., MOFs) and bio-electronic sensors where electron transfer kinetics and structural stability are paramount.

This guide dissects the electrochemical behavior of K2NDC, providing a rigorous, self-validating protocol for its synthesis, characterization, and electrochemical evaluation.

Molecular Architecture & Redox Mechanism

The electrochemical activity of K2NDC is governed by the "enolate mechanism." Unlike intercalation in graphite, where ions insert between layers, K2NDC stores energy via a chemical bond transformation at the carbonyl (C=O) centers.

Mechanism Dynamics:

-

Pristine State: The naphthalene ring is stabilized by conjugation with two carboxylate groups (-COOK) at the 2,6-positions.

-

Reduction (Discharge): Upon potassiation, each carbonyl oxygen accepts an electron and a K⁺ ion, transforming the C=O double bond into a C-O-K single bond (enolate). The aromaticity of the naphthalene ring is temporarily disrupted or altered to accommodate the extra electron density.

-

Oxidation (Charge): The process reverses, releasing K⁺ ions and restoring the carbonyl functionality.

Key Advantage: The extended π-conjugation of the naphthalene skeleton delocalizes the added electrons, stabilizing the radical anion intermediates and ensuring high cycle life compared to benzene-based analogues (e.g., terephthalates).

Figure 1: Stepwise redox mechanism of K2NDC showing the reversible enolization process during potassiation/depotassiation.

Synthesis & Material Preparation

To ensure reproducible electrochemical data, the purity of the active material is non-negotiable. The following solvothermal acid-base neutralization protocol minimizes impurities that cause parasitic side reactions.

Reagents:

-

2,6-Naphthalenedicarboxylic acid (2,6-NDCA) (>98% purity).

-

Potassium Hydroxide (KOH).

-

Solvents: Ethanol (EtOH), Deionized Water (DI H₂O).

Protocol Workflow:

Figure 2: Synthesis workflow for high-purity K2NDC active material.

Electrochemical Performance Profile

The electrochemical signature of K2NDC is distinct and serves as a benchmark for organic anodes.

4.1 Cyclic Voltammetry (CV)

-

Profile: CV curves typically exhibit a pair of sharp redox peaks.

-

Cathodic Peak (Reduction): ~0.50 – 0.55 V vs. K⁺/K. Indicates the insertion of K ions into the carboxylate groups.

-

Anodic Peak (Oxidation): ~0.75 – 0.85 V vs. K⁺/K. Indicates the extraction of K ions.

-

Hysteresis: A voltage gap of ~0.2–0.3 V is common in organic electrodes due to structural rearrangement energies and conductivity limitations.

4.2 Galvanostatic Charge/Discharge (GCD)

-

Plateaus: Distinct sloping plateaus corresponding to the CV peaks.

-

Capacity:

-

Theoretical: ~183 mAh/g (Based on 2e⁻ transfer).

-

Practical: 140 – 200 mAh/g (Depending on carbon additive ratio and electrolyte).

-

Note: Capacities exceeding theoretical values often indicate super-potassiation at the aromatic ring or capacitive contribution from high surface area carbon additives.

-

4.3 Key Metrics Summary

| Metric | Value / Characteristic | Notes |

| Operating Potential | ~0.55 V vs. K⁺/K | Safer than graphite (<0.1 V) regarding plating, but lowers energy density slightly. |

| Theoretical Capacity | 183 mAh/g | Assumes 2e⁻ transfer per formula unit. |

| Coulombic Efficiency | >99% (after 1st cycle) | Initial CE is often lower (40-60%) due to Solid Electrolyte Interphase (SEI) formation. |

| Rate Capability | High | Fast kinetics due to pseudo-capacitive surface redox mechanism. |

| Solubility | Low in Ether/Ester electrolytes | Critical for cycle stability; prevents active material loss. |

Experimental Protocols (Self-Validating)

To replicate the electrochemical behavior, the cell assembly must be strictly controlled to exclude moisture, which reacts aggressively with Potassium metal.

System: CR2032 Coin Cell (Half-Cell Configuration)

1. Electrode Fabrication:

-

Slurry Mix: Active Material (K2NDC) : Super P Carbon : PVDF Binder = 60 : 30 : 10.

-

Solvent: NMP (N-Methyl-2-pyrrolidone).

-

Coating: Doctor blade onto Copper foil.

-

Drying: 110°C under vacuum for 12h. Validation: No visible peeling; mass loading ~1.0–2.0 mg/cm².

2. Electrolyte Selection (Critical):

-

Standard: 0.8 M KPF₆ in Ethylene Carbonate (EC) / Diethyl Carbonate (DEC) (1:1 v/v).

-

Optimization: Add 5% Fluoroethylene Carbonate (FEC) to stabilize the SEI layer on the potassium metal anode.

3. Testing Workflow:

Figure 3: Electrochemical validation workflow.

Trans-disciplinary Insights: Pharma & Bio-Electronics

While K2NDC is an energy storage material, its behavior offers high-value insights for drug development and bio-engineering:

-

Redox-Responsive Carriers: The reversible reduction of the naphthalene dicarboxylate core at specific potentials mimics mechanisms used in hypoxia-activated prodrugs . The stability of the radical anion intermediate in K2NDC suggests that naphthalene-based linkers in Metal-Organic Frameworks (MOFs) can serve as robust electron reservoirs for controlled drug release.

-

Bio-Sensing: The distinct electrochemical signature (sharp redox peaks) makes the naphthalene dicarboxylate moiety an excellent candidate for electrochemical tags in DNA or protein sensing, offering a clear "on/off" signal distinguishable from biological background noise.

-

Toxicity & Stability: The high thermal and chemical stability of the dicarboxylate salt (proven by battery cycling) supports the investigation of similar scaffolds for biocompatible electronics where material degradation is a failure mode.

References

-

Conjugated Dicarboxylate Anodes: Armand, M., et al. "Conjugated dicarboxylate anodes for Li-ion batteries." Nature Materials 8, 120–125 (2009). Link

-

K2NDC Mechanism: Chen, H., et al. "Conjugated Dicarboxylate with Extended Naphthyl Skeleton as an Advanced Organic Anode for Potassium-Ion Battery." ResearchGate / Journal Citation Pending. Link

-

Sodium Analogue (Na2NDC): Ogihara, N., et al. "Sodium Naphthalene-2,6-dicarboxylate: An Anode for Sodium Batteries." ChemSusChem (2019). Link

- Organic Redox Chemistry: Liang, Y., et al. "Universal Kinetics of Organic Electrodes for Lithium and Sodium Batteries.

Health and safety data for "Dipotassium naphthalene-2,6-dicarboxylate"

An In-Depth Technical Guide to the Health and Safety of Dipotassium Naphthalene-2,6-dicarboxylate

Foreword for the Senior Researcher

This document provides a comprehensive health and safety profile for this compound (CAS No. 2666-06-0). It is critical to note that detailed, peer-reviewed toxicological data for this specific salt is not extensively available. Therefore, as a matter of scientific prudence and established safety practice, this guide is principally grounded in the well-documented health and safety data of its parent compound, 2,6-Naphthalenedicarboxylic acid (CAS No. 1141-38-4). The reactivity and core toxicological properties are expected to be dictated by the naphthalene dicarboxylate moiety. This approach ensures a conservative and robust safety framework for handling and research activities.

Compound Identification and Primary Applications

This compound is the dipotassium salt of 2,6-Naphthalenedicarboxylic acid[1]. The parent acid is a key monomer used in the synthesis of high-performance polymers, most notably polyethylene naphthalate (PEN), a polyester with superior thermal and chemical stability compared to polyethylene terephthalate (PET)[2]. It is also utilized in the development of metal-organic frameworks (MOFs)[2][3]. Understanding its physical and chemical properties is foundational to implementing appropriate safety measures.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,6-Naphthalenedicarboxylic acid dipotassium salt |

| CAS Number | 2666-06-0[1] |

| Molecular Formula | C₁₂H₆K₂O₄[1] |

| Parent Acid | 2,6-Naphthalenedicarboxylic acid (CAS: 1141-38-4)[3] |

| Parent Acid Appearance | Beige or white powder/solid[3][4] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Based on the data for the parent acid, 2,6-Naphthalenedicarboxylic acid, the compound is classified as an irritant.

GHS Pictogram:

- (GHS07)[3]

Hazard Statements (H-Statements):

| Code | Statement | Source |

|---|---|---|

| H315 | Causes skin irritation | [3][5][6][7] |

| H319 | Causes serious eye irritation | [3][5][6][7] |

| H335 | May cause respiratory irritation | [6][7] |

| H317 | May cause an allergic skin reaction |[6] |

Precautionary Statements (P-Statements) - Prevention & Response:

| Code | Statement | Source |

|---|---|---|

| P261 | Avoid breathing dust/fumes. | [6][7] |

| P264 | Wash hands and any exposed skin thoroughly after handling. | [6][7] |

| P280 | Wear protective gloves, protective clothing, and eye/face protection. | [6][7] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [6][7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] |

| P312 | Call a POISON CENTER or doctor if you feel unwell. |[6][7] |

Caption: GHS Hazard Classification Overview.

Toxicological Profile: Understanding the Health Effects

The primary health risks associated with this compound are irritant effects upon direct contact. A thorough understanding of these effects is crucial for risk assessment in a laboratory or manufacturing setting.

-

Acute Toxicity: The parent acid exhibits low acute oral toxicity, with a reported LD50 of >5000 mg/kg in rats[8]. This indicates that a large quantity would need to be ingested to cause acute toxic effects.

-

Skin Irritation: As classified under GHS, the compound is expected to cause skin irritation (H315)[3][5][6][7]. The mechanism is direct chemical irritation of the skin, leading to redness, inflammation, or rash upon contact. Prolonged or repeated exposure can exacerbate this effect.

-

Eye Irritation: This is a significant hazard. The compound causes serious eye irritation (H319), which can result in pain, redness, and potentially reversible damage to the eye tissues[3][5][6][7]. The causality lies in the chemical's ability to disrupt the delicate membranes of the eye. Immediate and thorough rinsing is critical to mitigate damage.

-

Respiratory Irritation: Inhalation of dusts may cause irritation to the respiratory tract (H335)[6][7]. This is a common hazard for powdered solid chemicals and underscores the importance of handling the material in a well-ventilated area or with respiratory protection to prevent inflammation of the nasal passages and throat.

-

Sensitization: Some data suggests the potential for the parent acid to cause an allergic skin reaction (H317), meaning that after an initial exposure, subsequent lower-level exposures could trigger a more pronounced allergic response in sensitized individuals[6].

-

Chronic Exposure: No specific information on chronic toxicity was found. However, good hygiene practice dictates that exposure should always be minimized[6].

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment is essential for safely managing this compound.

4.1 Engineering Controls

-

Ventilation: Always handle this material in a well-ventilated area[7][9]. For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood or a ventilated balance enclosure is required to keep airborne concentrations below exposure limits[7][10].

-

Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any handling area[10].

4.2 Personal Protective Equipment (PPE) The selection of PPE is contingent on the specific laboratory procedure being performed. The following workflow provides a logical basis for these choices.

Caption: Decision workflow for selecting appropriate PPE.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[8][10].

-

Skin Protection: Wear a laboratory coat and chemically resistant gloves (e.g., nitrile) to prevent skin contact[6][10]. Contaminated clothing should be removed immediately and laundered before reuse[6][9]. Always wash hands thoroughly with soap and water after handling[6].

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/OSHA or EN approved particulate respirator (e.g., N95)[3][7].

Emergency Procedures: A Self-Validating Response System

Prompt and correct action during an emergency is critical to minimizing harm.

5.1 First-Aid Measures The primary objective of first aid is to remove the substance from the affected area and seek medical attention.

| Exposure Route | Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][6][9][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash develops and persists, get medical advice. | [6][7][9] |

| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell or symptoms persist. | [6][7][9] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Get medical attention. | [4][6][9] |

5.2 Accidental Release Measures For spills, the protocol focuses on containment, cleanup, and preventing environmental release.

Caption: Step-by-step workflow for responding to a spill.

The key is to clean up spills immediately while observing all precautions[9]. Use dry cleanup procedures to avoid generating dust[6]. The collected material should be placed into a suitable clean, dry, closed container for disposal[6][9]. Do not let the chemical enter the environment[4][8].

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is a primary pillar of safety and experimental integrity.

6.1 Handling

-

Wash hands thoroughly after handling[9].

-

Use with adequate ventilation and minimize dust generation[9].

-

Avoid all personal contact, including inhalation of dust and contact with eyes and skin[6].

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored[6][11].

6.2 Storage

-

Store away from incompatible materials.

Incompatible Materials:

References

- Material Safety Data Sheet - 2,6-Naphthalenedicarboxylic acid. (n.d.). Cole-Parmer.

- Safety Data Sheet: Naphthalene. (n.d.). Carl ROTH.

- Naphthalene-2,6-dicarboxylic acid - SAFETY D

- Naphthalene-2,6-dicarboxylic acid. (n.d.). Apollo Scientific.

- Safety Data Sheet (SDS). (2021, February 3).

- SAFETY D

- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

- Naphthalene SDS (Safety Data Sheet). (2014, March 25). Flinn Scientific.

- Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. (n.d.).

- 2,6-Naphthalenedicarboxylic acid | C12H8O4 | CID 14357. (n.d.). PubChem.

- 2,6-NAPHTHALENEDICARBOXYLIC ACID | 1141-38-4. (n.d.). ChemicalBook.

- 2,6-Naphthalenedicarboxylic acid dipotassium salt 95%. (n.d.). Sigma-Aldrich.

- This compound | C12H6K2O4 | CID 14550005. (n.d.). PubChem.

- 2,6-Naphthalenedicarboxylic acid. (n.d.). Wikipedia.

Sources

- 1. This compound | C12H6K2O4 | CID 14550005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 2,6-NAPHTHALENEDICARBOXYLIC ACID | 1141-38-4 [chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 2,6-Naphthalenedicarboxylic acid | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pickeringlabs.com [pickeringlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

Methodological & Application

Solvothermal synthesis of MOFs using "Dipotassium naphthalene-2,6-dicarboxylate"

Application Note: Solvothermal Synthesis of MOFs using Dipotassium Naphthalene-2,6-dicarboxylate (K₂NDC)

Executive Summary

This application note details the protocols for utilizing This compound (K₂NDC) as a superior precursor for Metal-Organic Framework (MOF) synthesis. Unlike its protonated acid counterpart (2,6-H₂NDC), which requires harsh organic solvents (DMF/DEF) and high temperatures for deprotonation, K₂NDC is water-soluble and provides "instant ligand availability."

This guide focuses on two high-value applications relevant to drug delivery and sensing:

-

Green Hydrothermal Synthesis of Lanthanide-based MOFs (Ln-MOFs) for luminescent sensing.

-

Assisted Linker Exchange (ALE) for modifying porous Zirconium-based MOFs (e.g., UiO-66 analogs) for drug encapsulation.

Scientific Rationale: The "Salt Advantage"

The choice of K₂NDC over 2,6-H₂NDC is not merely a matter of solubility; it fundamentally alters the nucleation kinetics and thermodynamic landscape of MOF formation.

-

Solubility & Solvent Compatibility: 2,6-H₂NDC is virtually insoluble in water, necessitating toxic solvents like N,N-dimethylformamide (DMF). K₂NDC is highly soluble in water and lower alcohols, enabling Green Chemistry protocols compliant with pharmaceutical impurity guidelines (ICH Q3C).

-

Nucleation Kinetics: In traditional acid-based synthesis, the rate-limiting step is often the deprotonation of the carboxylic acid (

). Using K₂NDC bypasses this equilibrium, providing a high concentration of -

Cation Modulation: The potassium ions (

) act as spectators that can stabilize specific secondary building units (SBUs) or facilitate "salting-out" effects that drive polymer assembly, a mechanism distinct from acid-modulated synthesis.

Mechanism Visualization: Acid vs. Salt Pathway

Figure 1: Comparison of reaction kinetics. The Salt Route (K₂NDC) bypasses the energy-intensive deprotonation step, enabling faster nucleation in benign solvents.

Materials & Equipment

| Component | Specification | Purpose |

| Precursor A | This compound (K₂NDC) | Linker source (CAS: 2666-06-0) |

| Precursor B | Eu(NO₃)₃·6H₂O or ZrCl₄ | Metal node source |

| Solvent | Deionized Water (18.2 MΩ) / Ethanol | Green reaction medium |

| Modulator | Acetic Acid (Glacial) | Controls crystal growth rate (optional) |

| Vessel | Teflon-lined Stainless Steel Autoclave (25mL) | Solvothermal containment |

| Equipment | Programmable Oven, Centrifuge, PXRD | Synthesis & Characterization |

Protocol 1: Green Hydrothermal Synthesis of Luminescent Eu-NDC MOF

Target Application: Biosensing and Optical Tracers.

This protocol synthesizes [Eu₂(NDC)₃(H₂O)₄], a highly luminescent framework, without using DMF.

Step-by-Step Methodology:

-

Precursor Dissolution:

-

Vial A: Dissolve 1.0 mmol of K₂NDC (approx. 292 mg) in 10 mL of Deionized Water. Sonicate for 5 mins until clear.

-

Vial B: Dissolve 0.66 mmol of Eu(NO₃)₃·6H₂O in 5 mL of Water.

-

-

Mixing & pH Adjustment:

-

Slowly add Vial B to Vial A under stirring. A white precipitate (amorphous coordination polymer) may form immediately due to the high reactivity of the salt.

-

Critical Step: Add Acetic Acid dropwise until the precipitate redissolves or the pH reaches ~5.5–6.0. This slows the reaction to allow crystalline growth rather than amorphous precipitation.

-

-

Solvothermal Treatment:

-

Transfer the solution to a 25 mL Teflon-lined autoclave.

-

Seal and place in a programmable oven.

-

Ramp: 2°C/min to 140°C .

-

Dwell: Hold at 140°C for 48 hours .

-

Cool: Cool naturally to room temperature (approx. 0.5°C/min).

-

-

Isolation:

-

Filter the resulting rod-shaped crystals.

-

Wash 3x with Water to remove residual Potassium Nitrate (

) byproducts. -

Wash 1x with Ethanol.

-

-

Activation:

-

Dry in a vacuum oven at 80°C for 12 hours.

-

Validation Check:

-

Visual: Under 254nm/365nm UV light, the white powder should exhibit brilliant red fluorescence (Europium emission).

-

XRD: Compare with simulated patterns for [Ln₂(NDC)₃(H₂O)₄].

Protocol 2: Assisted Linker Exchange (ALE) for Zr-MOFs

Target Application: Drug Delivery Vehicles (Pore Engineering).

K₂NDC is uniquely suited for "Linker Exchange" where a labile linker in a pre-formed MOF is swapped for the NDC linker. The high solubility of K₂NDC drives the exchange equilibrium efficiently.

Step-by-Step Methodology:

-

Parent MOF Preparation:

-

Start with a pre-synthesized batch of UiO-66 (Zr-BDC) or a defect-rich Zr-MOF.

-

-

Exchange Solution:

-

Prepare a saturated solution of K₂NDC in Water/Ethanol (1:1 v/v).

-

Concentration target: 0.1 M.

-

-

Incubation (The Exchange):

-

Suspend 100 mg of Parent MOF in 20 mL of the K₂NDC solution.

-

Incubate at 85°C (reflux) for 24–48 hours.

-

Mechanism: The high concentration of

displaces the original BDC linkers or fills defect sites.

-

-

Purification:

-

Centrifuge (6000 rpm, 10 min).

-

Crucial Wash: Wash with large volumes of hot water to remove trapped

ions and displaced linkers.

-

-

Activation:

-

Solvent exchange with acetone (3 days), followed by activation at 120°C under vacuum.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Observation | Corrective Action |

| Phase Purity | Amorphous powder instead of crystals. | Reduce pH using acetic acid or decrease K₂NDC concentration. Fast nucleation caused "crashing out." |

| Trapped Potassium | EDX shows high K% signal. | Increase washing steps with hot water. |

| Crystal Size | Crystals too large for drug delivery (>5μm). | Increase supersaturation (higher concentration) or remove the modulator (acetic acid) to speed up nucleation. |

| Fluorescence | Weak emission (Protocol 1). | Check for "Quenching" water molecules. Dehydrate the MOF at 100°C to remove coordinated water molecules that dampen luminescence. |

Workflow Visualization

Figure 2: Operational workflow for the hydrothermal synthesis of MOFs using K₂NDC.

References

-

Kim, H., et al. (2018).Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework. Berkeley Global Science Institute.

-

Chatenever, A. R. K., et al. (2020).Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxylate: Synthesis, Structures and Photoluminescent Properties. CrystEngComm, Royal Society of Chemistry.

-

Sagnou, M., et al. (2020).A Facile One-Pot Approach to the Synthesis of Gd-Eu Based Metal-Organic Frameworks and Applications to Sensing. Nanomaterials (Basel). (Details green hydrothermal synthesis of Ln-NDC).

-

PubChem.this compound (Compound Summary).

Advanced Protocol: Using Dipotassium Naphthalene-2,6-dicarboxylate (K₂NDC) for Gas Adsorption Frameworks

Executive Summary

Dipotassium naphthalene-2,6-dicarboxylate (K₂NDC) is the water-soluble dipotassium salt of 2,6-naphthalenedicarboxylic acid (H₂NDC). While H₂NDC is the standard linker precursor for high-performance Metal-Organic Frameworks (MOFs) such as DUT-8 , MOF-205 , and Zr-NDC systems, its poor solubility in green solvents limits its scalability.

This guide details the application of K₂NDC as a superior precursor for:

-

Green/Aqueous Synthesis: Enabling water-based synthesis of flexible MOFs (e.g., DUT-8(Ni)) without toxic organic solvents (DMF/DEF).

-

Post-Synthetic Exchange (PSE): Facilitating rapid linker exchange in robust Zirconium-based MOFs to activate porosity.

-

Gas Adsorption: Achieving "gate-opening" selectivity for CO₂ capture and high-pressure H₂ storage.

Technical Rationale: Why Use K₂NDC?

The choice between the acid form (H₂NDC) and the salt form (K₂NDC) dictates the synthesis kinetics and final crystal quality.

| Feature | Acid Form (H₂NDC) | Salt Form (K₂NDC) | Impact on Gas Adsorption |

| Solubility | Insoluble in water; requires DMF/DEF | Highly soluble in water/alcohols | Enables Green Synthesis ; prevents solvent trapping in pores. |

| Deprotonation | Requires added base (slow kinetics) | Pre-deprotonated (fast kinetics) | Faster nucleation; uniform crystal size distribution. |

| Linker Exchange | Slow exchange rates | High thermodynamic driving force | Essential for Post-Synthetic Exchange protocols. |

| pH Regime | Acidic/Neutral | Basic (pH ~8-9) | Controls defect engineering in Zr-MOFs. |

Core Protocol 1: Aqueous Synthesis of Flexible DUT-8(Ni)

Target Application: Switchable CO₂ Capture and Hydrocarbon Separation. Mechanism: DUT-8(Ni) exhibits a unique "gate-opening" phenomenon where the non-porous closed-pore (cp) phase transforms into a highly porous open-pore (op) phase upon exposure to specific gases (CO₂, N₂), acting as a molecular switch.

Materials

-

Precursor: this compound (K₂NDC) (>98%).

-

Metal Source: Nickel(II) nitrate hexahydrate [Ni(NO₃)₂·6H₂O].

-

Pillar Ligand: 1,4-Diazabicyclo[2.2.2]octane (DABCO).[1][2][3]

-

Solvent: Deionized Water (Milli-Q).

Step-by-Step Methodology

Note: This protocol utilizes the "Salt-Linker Method" to avoid DMF.

-

Precursor Dissolution:

-

Dissolve 2.0 mmol of K₂NDC and 1.0 mmol of DABCO in 15 mL of deionized water. Sonicate for 10 mins until clear.

-

Insight: The basicity of K₂NDC stabilizes the DABCO in solution without requiring excess base.

-

-

Metal Addition:

-

Dissolve 2.0 mmol of Ni(NO₃)₂·6H₂O in 10 mL of water.

-

Add the metal solution dropwise to the ligand solution under vigorous stirring (500 rpm). A precipitate will form immediately.

-

-

Crystallization (Hydrothermal):

-

Transfer the suspension to a Teflon-lined stainless steel autoclave (50 mL capacity).

-

Heat at 120°C for 24 hours .

-

Critical Control Point: Do not exceed 140°C; high temperatures may degrade the DABCO pillar.

-

-

Washing & Activation:

-

Cool to room temperature.[4] Filter the green powder.

-

Wash 3x with water to remove residual KNO₃ byproducts.

-

Solvent exchange with Ethanol (3x over 24 hours).

-

Activation: Dry under dynamic vacuum (10⁻³ mbar) at 100°C for 12 hours .

-

Expected Results (Gas Adsorption)

-

N₂ Isotherm (77 K): Type F isotherm (hysteretic gate opening).

-

P/P₀ < 0.1: negligible uptake (Closed Pore).

-

P/P₀ > 0.15: sharp step increase (Open Pore).

-

-

BET Surface Area (Open Form): ~1400–1700 m²/g.

Core Protocol 2: Post-Synthetic Linker Exchange (PSE) for Zr-MOFs

Target Application: Activation of Ultra-Stable Zirconium Frameworks. Context: Many Zr-MOFs are synthesized with "modulators" (monocarboxylic acids) or defective linkers. K₂NDC is used to replace these defects with the rigid NDC linker to restore full porosity.

Workflow

-

Parent MOF Preparation: Synthesize a defect-rich Zr-MOF (e.g., UiO-66 type or reo-MOF) using standard solvothermal methods.

-

Exchange Solution:

-

Prepare a 0.1 M solution of K₂NDC in a Water/Methanol (1:1 v/v) mixture.

-

Adjust pH to ~8 using dilute HCl if necessary (prevents dissolution of Zr nodes).

-

-

Exchange Process:

-

Purification:

-

Centrifuge and wash with water (to remove K⁺ salts) and then DMF.

-

Activate at 150°C under vacuum.

-

Visualization: Synthesis & Activation Pathways[3]

Caption: Workflow for aqueous synthesis of DUT-8(Ni) using K₂NDC, illustrating the reversible gate-opening mechanism upon gas adsorption.

Data Summary & Performance Metrics

| Parameter | DUT-8(Ni) (via K₂NDC) | Zr-NDC (via PSE) |

| Synthesis Solvent | Water (Green) | Water/MeOH (Green) |

| BET Surface Area | 1450 ± 50 m²/g (op phase) | 2100 ± 100 m²/g |

| Pore Volume | 0.65 cm³/g | 0.92 cm³/g |

| CO₂ Uptake (298 K) | Step-uptake at ~5 bar | Linear uptake (Henry's Law) |

| Selectivity (CO₂/CH₄) | >50 (Gate Opening) | ~5-10 (Thermodynamic) |

| Key Advantage | Switchable Porosity | Chemical Stability (pH 1-11) |

Safety & Handling Protocol

-

Dust Hazard: K₂NDC is a fine powder. Use a NIOSH N95 respirator when weighing bulk quantities to avoid inhalation irritation.

-

Alkalinity: Aqueous solutions of K₂NDC are mildly basic (pH 8–9). Wear nitrile gloves and safety glasses to prevent eye/skin contact.

-

Incompatibility: Avoid mixing solid K₂NDC with strong acids (e.g., conc. H₂SO₄) as this will precipitate the insoluble H₂NDC acid immediately, ruining the homogeneity of the reaction.

References

-

Synthesis of DUT-8(Ni) and Gate Opening: Klein, N., et al. "A new family of mesoporous coordination polymers with a flexible framework." Physical Chemistry Chemical Physics, 2010.

-

Linker Exchange Strategies in Zr-MOFs: Kim, M., et al.[9] "Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework." Journal of the American Chemical Society, 2018.

-

Aqueous Synthesis using Salt Linkers: Sanchez-Sanchez, M., et al. "Synthesis of metal–organic frameworks in water at room temperature: salts as linker sources."[5][7] Green Chemistry, 2015.

-

K₂NDC Anode Applications (Secondary Context): Li, C., et al.[10] "Conjugated Dicarboxylate with Extended Naphthyl Skeleton as an Advanced Organic Anode for Potassium-Ion Battery."[10] Journal of The Electrochemical Society, 2018.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Particle size-dependent flexibility in DUT-8(Cu) pillared layer metal–organic framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of metal–organic frameworks in water at room temperature: salts as linker sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. globalscience.berkeley.edu [globalscience.berkeley.edu]

- 10. researchgate.net [researchgate.net]

Application Note: High-Performance Fluorescent Sensing using Dipotassium Naphthalene-2,6-dicarboxylate (K₂NDC) Frameworks

Executive Summary & Chemical Rationale

This guide details the utilization of Dipotassium Naphthalene-2,6-dicarboxylate (K₂NDC) as a premium precursor for synthesizing fluorescent Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

While many protocols cite the acid form (H₂NDC), the use of the dipotassium salt (K₂NDC ) offers distinct advantages in sensor development:

-

Enhanced Solubility: K₂NDC is water-soluble, eliminating the harsh organic solvents or high-temperature in-situ deprotonation steps required for H₂NDC.

-

Stoichiometric Precision: Direct use of the dicarboxylate anion (

) ensures immediate coordination with metal centers ( -

Optical Properties: The rigid naphthalene core provides a strong, ligand-centered

fluorescent emission (typically

This application note focuses on synthesizing a Zn(II)-NDC based sensor for the detection of Iron (Fe³⁺) and Nitroaromatic Explosives (e.g., TNP) , utilizing K₂NDC as the critical starting reagent.

Mechanism of Action

The sensing mechanism relies on the disruption of the inherent fluorescence of the NDC linker within the framework.

-

Signal Generation: The

configuration of Zn(II) prevents magnetic quenching, allowing the naphthalene linker to emit strong blue fluorescence upon UV excitation. -

Signal Quenching (Turn-Off):

-

Photo-induced Electron Transfer (PET): When an electron-deficient analyte (e.g., Nitrobenzene) binds, excited-state electrons transfer from the NDC ligand to the analyte rather than relaxing radiatively.

-

Resonance Energy Transfer (RET) / Inner Filter Effect (IFE): Analytes like

or

-

Visualization: Sensing Pathway

Figure 1: Logical pathway of fluorescence generation and quenching mechanisms in K₂NDC-derived sensors.

Protocol: Synthesis of Zn-NDC Sensor using K₂NDC

This protocol replaces standard H₂NDC solvothermal methods with a K₂NDC aqueous/methanol approach for milder conditions.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Ligand: this compound (K₂NDC) [>98% purity].

-

Metal Source: Zinc Nitrate Hexahydrate (

). -

Solvent: Deionized Water (DI) and Methanol (MeOH).

-

Equipment: Teflon-lined stainless steel autoclave (25 mL), Centrifuge, Vacuum Oven.

Step-by-Step Methodology

-

Precursor Dissolution:

-

Dissolve 0.5 mmol of K₂NDC in 10 mL of DI water. Sonicate until clear. (Note: The solution will be naturally neutral/basic, avoiding the need for added amines).

-

Dissolve 0.5 mmol of

in 10 mL of Methanol.

-

-

Mixing & Homogenization:

-

Slowly add the Zn solution to the K₂NDC solution under vigorous stirring.

-

A white precipitate may form immediately (rapid coordination). Stir for 30 minutes to ensure homogeneity.

-

-

Crystallization (Solvothermal):

-

Transfer the suspension into a 25 mL Teflon-lined autoclave.

-

Seal and heat at 120°C for 48 hours .

-

Why? Heat promotes the reversible bond formation required to convert the kinetic amorphous precipitate into the thermodynamic crystalline CP/MOF.

-

-

Isolation & Activation:

-

Cool to room temperature naturally.

-

Collect colorless crystals/powder by filtration or centrifugation (6000 rpm, 5 min).

-

Wash 3x with DMF and 3x with Ethanol to remove unreacted salts (

). -

Activation: Dry in a vacuum oven at 80°C for 12 hours to remove solvent molecules from the pores.

-

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthesis workflow for converting K₂NDC into the active Zn-NDC sensor.

Protocol: Fluorescent Sensing of Fe³⁺[5][6][11][12]

This protocol validates the sensor's ability to detect

Experimental Setup

-

Probe Preparation:

-

Disperse 2 mg of the activated Zn-NDC powder in 3 mL of DI water.

-

Sonicate for 15 minutes to create a stable suspension.

-

Note: The suspension should be uniform. If rapid settling occurs, the particle size is too large; grind the powder gently before suspension.

-

-

Baseline Measurement:

-

Place the suspension in a quartz cuvette.

-

Record the fluorescence emission spectrum (

nm). Expect a maximum emission (

-

-

Titration:

-

Prepare a 10 mM stock solution of

(or -

Add the analyte solution in increments of 10–20

to the cuvette. -

Mix/shake for 10 seconds after each addition.

-

Record the emission spectrum.

-

-

Selectivity Check (Control):

-

Repeat the experiment with interfering ions (

). -

Expected Result: Minimal change in fluorescence intensity for non-target ions.

-

Data Analysis: Stern-Volmer Plot

Quantify the quenching efficiency using the Stern-Volmer equation:

- : Initial fluorescence intensity.

-

: Intensity at analyte concentration

-

: Stern-Volmer quenching constant (

Interpretation:

-

Plot

(y-axis) vs. -

A linear fit indicates static or dynamic quenching.

-

A high

(e.g.,

Summary Data Table (Template)

| Parameter | Value / Observation | Notes |

| Excitation Wavelength ( | 290 nm - 320 nm | Ligand-centered absorption |

| Emission Wavelength ( | 350 nm - 430 nm | Blue emission region |

| Target Analyte | ||

| Response Type | Turn-Off (Quenching) | >90% quenching at saturation |

| Detection Limit (LOD) | Typically | Calculated as |

| Response Time | < 1 minute | Rapid surface interaction |

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Initial Fluorescence | Solvent quenching or retained DMF. | Ensure thorough activation (vacuum drying) and solvent exchange with Ethanol. |

| Non-Linear SV Plot | Combined static/dynamic quenching or saturation. | Dilute the sensor suspension; focus on the linear range at low concentrations ( |

| Poor Dispersibility | Crystal size too large. | Grind crystals with a mortar and pestle; increase sonication time. |

| Lack of Selectivity | pH interference. | Buffer the solution (HEPES or PBS) to pH 7 to rule out pH-induced structural collapse. |

References

-

Synthesis and Properties of 2,6-Naphthalenedicarboxylic Acid: Organic Syntheses, 2,6-Naphthalenedicarboxylic acid. [Link]

-

Yttrium-NDC MOFs and Coordination Modulation: Frontiers in Chemistry, "Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation". [Link]

-

Zn-Coordination Polymers for Sensing: Polymers (Basel), "Zn(II)-Based Mixed-Ligand-Bearing Coordination Polymers as Multi-Responsive Fluorescent Sensors".[2] [Link]

-

Al-NDC MOFs for Cr and Fe Sensing: ResearchGate, "Modulating fluorescence using naphthalene-incorporated tricarboxylate metal-organic framework for sensing of chromium and ferric ions".[3] [Link]

-

General Mechanism of MOF Sensing: Chemical Society Reviews, "Luminescent metal–organic frameworks for chemical sensing and explosive detection". [Link]

Sources

Application Notes & Protocols: Dipotassium Naphthalene-2,6-dicarboxylate as a Versatile Building Block for Functional Coordination Polymers

Abstract

Coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), represent a frontier in materials science, offering unprecedented control over structure and function at the molecular level. The choice of the organic linker is paramount in dictating the final architecture and properties of these materials. Naphthalene-2,6-dicarboxylate, the dianion of 2,6-naphthalenedicarboxylic acid (H₂NDC), is an exemplary building block, prized for its rigidity, linearity, and extended aromatic system. This guide provides an in-depth exploration of dipotassium naphthalene-2,6-dicarboxylate and its parent acid as foundational linkers for synthesizing advanced CPs and MOFs. We present not only the step-by-step protocols for synthesis but also the underlying rationale for experimental choices, detailed characterization workflows, and an overview of the functional applications of the resulting materials, targeting researchers in materials chemistry, catalysis, and drug development.

The Naphthalene-2,6-dicarboxylate Ligand: An Architectural Mainstay

The utility of naphthalene-2,6-dicarboxylate as a linker stems from its inherent structural properties. The rigid naphthalene core ensures that the resulting framework is robust, while the two carboxylate groups, positioned linearly at the 2 and 6 positions, provide well-defined coordination vectors. This combination facilitates the construction of predictable and often highly porous, crystalline networks.[1]

While the topic specifies the dipotassium salt, it is crucial to understand that in synthesis, the active building block is the deprotonated dianion, naphthalene-2,6-dicarboxylate. Researchers most commonly use the parent acid, 2,6-naphthalenedicarboxylic acid (H₂NDC), which deprotonates in situ under typical solvothermal or hydrothermal reaction conditions, often facilitated by a basic solvent like N,N-dimethylformamide (DMF).[1][2] Using the dipotassium salt directly is also a valid strategy, particularly in aqueous or highly polar solvent systems where solubility of the parent acid may be limited.

1.1. Synthesis of 2,6-Naphthalenedicarboxylic Acid (H₂NDC)

A reliable method for preparing H₂NDC involves the thermal disproportionation of potassium naphthoate salts in the presence of a cadmium catalyst.[3] The process rearranges the carboxylate groups to the thermodynamically stable 2,6-positions.

Protocol 1: Catalytic Disproportionation Synthesis of H₂NDC

-

Grind 100 g of dipotassium naphthalate with 4 g of anhydrous cadmium chloride in a ball mill for 4 hours to ensure intimate mixing.[3]

-